Liarozole
Overview
Description
Liarozole is a retinoic acid metabolism-blocking drug and an aromatase inhibitor . It has been used in trials studying the treatment of Ichthyosis, Lamellar . It is an isomer of alprazolam, but the two compounds are completely unrelated .
Synthesis Analysis
Liarozole is an imidazole derivative . It inhibits the cytochrome P450-dependent catabolism of ATRA . The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry . The substituted benzimidazoles are synthesized using ecofriendly methods .Molecular Structure Analysis
The molecular formula of Liarozole is C17H13ClN4 . It has an average mass of 308.765 Da and a monoisotopic mass of 308.082886 Da . It belongs to the class of organic compounds known as benzimidazoles .Physical And Chemical Properties Analysis
Liarozole has a molecular weight of 308.76 . It is a solid substance . It is soluble in DMSO up to 90 mg/mL .Relevant Papers
- “Liarozole—a novel treatment approach for advanced prostate cancer: results of a large randomized trial versus cyproterone acetate” - This paper concludes that Liarozole is superior to CPA in terms of PSA response, PSA progression, and survival, and is capable of maintaining patients’ quality of life .
- “Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis” - This paper discusses the efficacy and safety of once-daily oral liarozole in the treatment of moderate/severe lamellar ichthyosis .
Scientific Research Applications
Inhibition of Leiomyoma Fibrosis
Liarozole has been found to inhibit extracellular matrix (ECM) protein production in immortalized human leiomyoma cells. This inhibition occurs at pharmacologic concentrations, making liarozole a potential therapeutic drug for human leiomyomas. It was observed that liarozole treatment suppressed leiomyoma cell proliferation and reduced the expression of ECM components like collagen, fibronectin, and versican (Gilden et al., 2010).
Treatment of Psoriasis
Liarozole has shown effectiveness in treating psoriasis, particularly in plaque psoriasis. Studies indicate that liarozole reduces cutaneous inflammation and epidermal proliferation while promoting differentiation in the affected skin areas. Clinical trials demonstrated significant decreases in body involvement extent and inflammatory markers after treatment with liarozole (Van Pelt et al., 1998).
Antitumoral Properties in Breast Cancer
In the context of breast cancer, liarozole has demonstrated antitumoral properties. Its combination with all-trans-retinoic acid enhances the antiproliferative effects on MCF-7 human breast cancer cells. This enhancement is attributed to liarozole's inhibition of retinoic acid metabolism, suggesting a potential role in cancer treatment strategies (Wouters et al., 1992).
Inhibition of Retinoic Acid Metabolism
Liarozole inhibits the cytochrome P-450-dependent metabolism of all-trans-retinoic acid (RA), resulting in increased RA levels in tissues. This mechanism underlies its application in various dermatological conditions and its potential use in cancer therapies. The inhibition of RA metabolism by liarozole is linked to its retinoid-mimetic effects in vivo, contributing to its therapeutic potential (Van Wauwe et al., 1992).
Role in Atherogenesis
Research on liarozole's effects on atherogenesis revealed its potential in reducing atherosclerotic lesion areas in mouse models. This finding suggests that liarozole, by acting as a Retinoic Acid Metabolism Blocking Agent (RAMBA), could be a promising candidate for atherosclerosis treatment (Relevy et al., 2015).
properties
IUPAC Name |
6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15/h1-11,17H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFHIPBXIWJXNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
145858-50-0 (mono-hydrochloride), 145858-52-2 (fumarate) | |
Record name | Liarozole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115575116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048277 | |
Record name | Liarozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Liarozole | |
CAS RN |
115575-11-6, 171849-18-6, 172282-43-8 | |
Record name | Liarozole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115575-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Liarozole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115575116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Liarozole, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171849186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Liarozole, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172282438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Liarozole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13066 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Liarozole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LIAROZOLE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17NYD2210B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LIAROZOLE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090Y06W08H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LIAROZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0Q29TGV9Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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